molecular formula C10H7N5O2 B11782383 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11782383
M. Wt: 229.19 g/mol
InChI Key: RVBFDHNAAPVIPL-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable pyrazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or pyrazine rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, leading to different chemical and biological properties.

    Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring but are fused with a pyridine ring instead of a pyrazine ring.

    Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring, offering distinct properties and applications.

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features multiple pyrazole and pyrazin functionalities, which contribute to its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N5OC_{10}H_7N_5O with a molecular weight of 229.19 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine moiety exhibit several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by affecting cytokine production.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial strains.

Biological Activity Overview

Biological Activity Mechanism Reference
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell wall synthesis

Case Studies and Research Findings

  • Antitumor Activity : A study by Xia et al. reported that derivatives of pyrazole compounds exhibited significant cell apoptosis in tumor lines with IC50 values indicating potent antitumor activity. Notably, some derivatives showed growth inhibition at concentrations as low as 49.85 µM against A549 lung cancer cells .
  • Inhibition of Kinases : Recent research highlighted the inhibition of Aurora-A kinase by pyrazole derivatives, with one compound demonstrating an IC50 value of 0.067 µM, suggesting strong potential for targeting specific kinases involved in cancer progression .
  • Antimicrobial Efficacy : A synthesis study on pyrazole derivatives indicated promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial properties .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic synthesis techniques. Structural analogues have been developed to enhance biological activity or reduce toxicity.

Compound Name Structural Features Biological Activity
Pyrazolo[3,4-b]quinolin-2-oneContains a quinoline structureAnticancer
3-Amino-pyrazole derivativesFeatures amino groups on the pyrazole ringAnti-inflammatory
Pyrazolo[1,5-a]pyrimidine derivativesIncorporates a pyrimidine ringFluorescent probes

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7N5O2/c16-10(17)7-2-5-15(13-7)9-8-1-3-12-14(8)6-4-11-9/h1-6H,(H,16,17)

InChI Key

RVBFDHNAAPVIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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